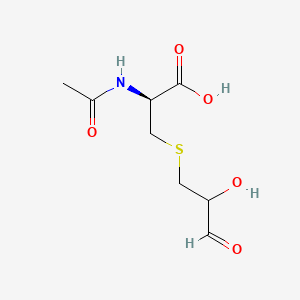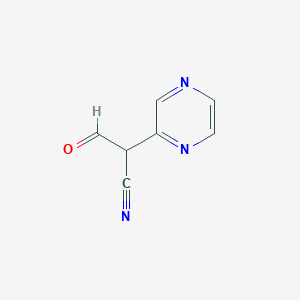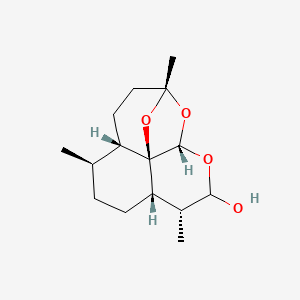
(2S)-2-acetamido-3-((2-hydroxy-3-oxopropyl)thio)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-acetamido-3-((2-hydroxy-3-oxopropyl)thio)propanoic acid is a complex organic compound with significant relevance in various scientific fields. This compound features an acetamido group, a hydroxy-oxopropyl group, and a thioether linkage, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-acetamido-3-((2-hydroxy-3-oxopropyl)thio)propanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and thiol-containing compounds.
Formation of Thioether Linkage: A key step involves the formation of the thioether linkage, which can be achieved through nucleophilic substitution reactions.
Hydroxylation and Oxidation: The hydroxy-oxopropyl group is introduced through hydroxylation and subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Continuous Flow Synthesis: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-acetamido-3-((2-hydroxy-3-oxopropyl)thio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The oxo group can be reduced to hydroxyl groups.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Metabolic Pathways: Investigated for its role in metabolic pathways involving sulfur-containing compounds.
Medicine
Drug Development: Explored as a potential lead compound in drug discovery.
Therapeutic Agents: Potential use in developing new therapeutic agents for various diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-acetamido-3-((2-hydroxy-3-oxopropyl)thio)propanoic acid involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways, particularly those involving sulfur metabolism.
Effects: Inhibition or activation of target enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cysteine: An amino acid with a thiol group, similar in structure but lacking the acetamido and hydroxy-oxopropyl groups.
N-acetylcysteine: Contains an acetamido group but differs in the overall structure.
Glutathione: A tripeptide with a thiol group, involved in redox reactions.
Uniqueness
Structural Complexity: The combination of acetamido, hydroxy-oxopropyl, and thioether groups makes it unique.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
This detailed overview provides a comprehensive understanding of (2S)-2-acetamido-3-((2-hydroxy-3-oxopropyl)thio)propanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H13NO5S |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(2-hydroxy-3-oxopropyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C8H13NO5S/c1-5(11)9-7(8(13)14)4-15-3-6(12)2-10/h2,6-7,12H,3-4H2,1H3,(H,9,11)(H,13,14)/t6?,7-/m1/s1 |
InChI Key |
JAONFKUEMWFPFK-COBSHVIPSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CSCC(C=O)O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCC(C=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![propan-2-yl (8E,10E)-12-[tert-butyl(diphenyl)silyl]oxy-5-hydroxy-15-trimethylsilylpentadeca-8,10-dien-6,14-diynoate](/img/structure/B15354151.png)




![(3R,4R)-tert-Butyl 3-((6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidine-1-carboxylate](/img/structure/B15354176.png)
![(5S,8R,9S,10S,13S,14S)-1,1,5,6,6-pentadeuterio-10,13-dimethyl-2,4,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B15354185.png)
![2-[N-(carboxymethyl)-3-chloroanilino]acetic acid](/img/structure/B15354190.png)





